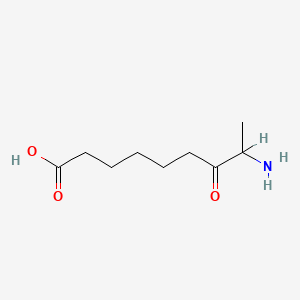

8-Amino-7-oxononanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

4707-58-8 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(8R)-8-amino-7-oxononanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

GUAHPAJOXVYFON-SSDOTTSWSA-N |

SMILES |

CC(C(=O)CCCCCC(=O)O)N |

Isomeric SMILES |

C[C@H](C(=O)CCCCCC(=O)O)N |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N |

Synonyms |

7-keto-8-aminopelargonic acid 8-amino-7-oxononanoic acid KAPA cpd |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 8 Amino 7 Oxononanoic Acid

8-Amino-7-oxononanoate (B1240340) Synthase (AONS; EC 2.3.1.47 / BioF)

The primary substrates for 8-amino-7-oxononanoate synthase are an acyl donor and an amino acid. wikipedia.org

Acyl Donor: The physiological acyl donor is believed to be pimeloyl-[acyl-carrier protein] (pimeloyl-ACP). uniprot.org However, the enzyme can also utilize pimeloyl-CoA, often with lower efficiency. uniprot.orgexpasy.org Studies have revealed divergence in substrate preference among different species. For instance, E. coli BioF uses pimeloyl-ACP, which is produced via a modified fatty acid synthesis pathway. nih.gov In contrast, Bacillus subtilis BioF is specific for pimeloyl-CoA, necessitating an ATP-dependent switch from the ACP thioester to the CoA thioester. nih.gov

Amino Acid: The specific amino acid substrate is L-alanine. wikipedia.org The enzyme shows strong stereoselectivity, as D-alanine is not a substrate and acts as a competitive inhibitor. acs.orguniprot.org The formation of an external aldimine with D-alanine is significantly slower than with L-alanine. acs.orgnih.gov

The table below summarizes the kinetic parameters for the interaction of E. coli AONS with its substrates and inhibitors.

| Substrate/Inhibitor | Role | Kinetic Parameter (k1) | Notes |

| L-Alanine | Substrate | 2 x 10⁴ M⁻¹ s⁻¹ | The rate of external aldimine formation is rapid. acs.orgnih.gov |

| D-Alanine | Competitive Inhibitor | 125 M⁻¹ s⁻¹ | Forms an external aldimine much more slowly than L-alanine. acs.orgnih.gov |

| Pimeloyl-CoA | Substrate | - | Binding induces a conformational change necessary for catalysis. acs.org |

| Pimeloyl-ACP | Substrate | - | Believed to be the primary physiological substrate in E. coli. uniprot.org |

The catalytic mechanism of AONS is characteristic of PLP-dependent enzymes and involves several distinct steps, including a decarboxylation that proceeds with retention of configuration and an acylation step with inversion of configuration. ebi.ac.ukebi.ac.uk

Pyridoxal (B1214274) 5′-phosphate (PLP) is an indispensable cofactor for AONS activity. wikipedia.org In the resting state of the enzyme, the aldehyde group of PLP forms an internal aldimine, or Schiff base, with the ε-amino group of a conserved lysine (B10760008) residue (Lys236 in E. coli) in the active site. nih.govacs.org

The catalytic cycle begins with a transaldimination reaction. The incoming L-alanine substrate displaces the lysine's amino group, forming a new external aldimine with the PLP cofactor. ebi.ac.uk This binding positions the α-carbon of L-alanine for deprotonation, a key step facilitated by the electron-withdrawing properties of the pyridinium (B92312) ring of PLP, which acts as an "electron sink." ebi.ac.uk

The AONS-catalyzed reaction is highly stereospecific, producing 8(S)-amino-7-oxononanoate. acs.orgebi.ac.uk This stereospecificity is established during the catalytic process. The reaction involves a decarboxylation step that occurs with retention of configuration and an acylation step that proceeds with an inversion of configuration. ebi.ac.uk Following the condensation of L-alanine and pimeloyl-CoA, the intermediate is decarboxylated. ebi.ac.uk The subsequent reprotonation of the resulting quinonoid intermediate occurs on the Si-face, likely catalyzed by the active site lysine, which yields the final 8(S)-amino-7-oxononanoate product aldimine. ebi.ac.ukebi.ac.uk While the 8(S) enantiomer is the biologically active form, the compound can racemize at neutral pH. ebi.ac.ukcaymanchem.com

The detailed catalytic cycle of 8-amino-7-oxononanoate synthase has been elucidated through a combination of spectroscopic, kinetic, and crystallographic studies. acs.org

Formation of the External Aldimine: The cycle initiates with the binding of L-alanine to the PLP-bound enzyme. A transaldimination reaction occurs, where the amino group of L-alanine displaces the ε-amino group of the active site lysine (Lys236) to form an L-alanine-PLP external aldimine. ebi.ac.ukacs.org

Quinonoid Intermediate Formation: The binding of the second substrate, pimeloyl-CoA, triggers a conformational change in the enzyme. acs.org This change facilitates the abstraction of the α-proton from the L-alanine moiety by the catalytic lysine residue (Lys236), forming a planar quinonoid intermediate. ebi.ac.ukacs.org Kinetic studies show a distinct lag phase before the formation of this intermediate, supporting the occurrence of a conformational transition. acs.orgnih.gov

Acylation (Claisen-like Condensation): The nucleophilic α-carbon of the quinonoid intermediate attacks the thioester carbonyl of pimeloyl-CoA. This step is thought to occur with an inversion of configuration. ebi.ac.ukebi.ac.uk

Decarboxylation: The resulting tetrahedral intermediate undergoes decarboxylation, releasing CO₂ and forming a second quinonoid species. ebi.ac.uk The electron-withdrawing capacity of the PLP cofactor is crucial for stabilizing the carbanionic character of the intermediate, facilitating the cleavage of the Cα-carboxylate bond. ebi.ac.uk

Reprotonation: The quinonoid intermediate is then reprotonated at the Cα position. This protonation is stereospecific and likely carried out by the Lys236 residue, establishing the S-configuration at the newly formed chiral center of the product. ebi.ac.ukebi.ac.uk

Product Release: The final product, 8(S)-amino-7-oxononanoate, is linked to PLP as an external aldimine. It is released from the active site via another transaldimination reaction, this time with the Lys236 residue, which regenerates the internal aldimine and readies the enzyme for another catalytic cycle. ebi.ac.ukebi.ac.uk

The table below lists key amino acid residues in the active site of E. coli AONS and their proposed catalytic roles.

| Catalytic Residue | Proposed Role(s) |

| Lys236 | Forms the internal aldimine with PLP; acts as a general acid/base for proton abstraction and reprotonation; involved in product release via transaldimination. ebi.ac.ukacs.org |

| His133 | Stabilizes the PLP ring through stacking interactions and is thought to function as a general acid/base during the reaction. ebi.ac.uk |

| Ser179 | Helps activate His207 for the decarboxylation step through polarization. ebi.ac.uk |

| His207 | Thought to act as a general acid/base in the decarboxylation step. ebi.ac.uk |

The three-dimensional structure of 8-amino-7-oxononanoate synthase from E. coli has been determined by X-ray crystallography, providing significant insights into its function. nih.gov The enzyme exists as a symmetrical homodimer. nih.gov Each monomer has a tertiary structure and active site organization that is similar to, but distinct from, other known PLP-dependent enzymes. nih.gov

The active site is located in a deep cleft. nih.gov The PLP cofactor is bound at the end of this cleft via an internal aldimine linkage to the conserved Lys236 residue. nih.govacs.org This cleft is shaped to allow the pantothenate arm of the pimeloyl-CoA substrate to access the active site. nih.gov A cluster of positively charged residues near the entrance of the cleft is believed to serve as a binding site for the diphosphate (B83284) group of CoA. nih.gov

Crystallographic studies of AONS in different states—the apo-enzyme (no cofactor), the holoenzyme (PLP-bound), and the enzyme-product aldimine complex—have revealed significant conformational changes during the catalytic cycle. acs.org Binding of the product, for example, causes a noticeable rotation of the PLP pyridine (B92270) ring and a substantial conformational shift in the C-terminal domain of the enzyme, along with rearrangements in the active site's hydrogen-bonding network. acs.org These structural changes are essential for promoting the different chemical steps of the reaction. acs.org

The table below provides details on some of the solved crystal structures of AONS.

| PDB ID | Organism | Form | Resolution (Å) | Reference |

| 1BS0 | Escherichia coli | PLP-bound (Holoenzyme) | 1.65 | nih.gov |

| 1DJ9 | Escherichia coli | Product-PLP aldimine complex | 2.0 | acs.org |

| 1DJE | Escherichia coli | PLP-bound (Holoenzyme) | 1.7 | acs.org |

| 4IW7 | Francisella tularensis | - | 2.25 | rcsb.org |

Active Site Architecture and Functional Residue Identification

Kinetic and Spectroscopic Characterization of AONS Activity

Kinetic analyses have provided quantitative insights into the AONS reaction mechanism. The formation of the external aldimine with the substrate L-alanine is a rapid process, with a second-order rate constant (k₁) of 2 x 10⁴ M⁻¹ s⁻¹. nih.govacs.orgx-mol.com In contrast, the formation of an external aldimine with D-alanine, which is not a substrate, is significantly slower (k₁ = 125 M⁻¹ s⁻¹). nih.govacs.orgx-mol.comacs.org

A key kinetic observation is the lag phase of approximately 30 milliseconds that occurs after the addition of pimeloyl-CoA to the AONS-L-alanine complex before the formation of the substrate quinonoid intermediate is detected spectroscopically. nih.govacs.orgx-mol.com This lag strongly supports the hypothesis that a rate-limiting conformational change is induced by pimeloyl-CoA binding. nih.govacs.orgresearchgate.net Spectroscopic studies, which measure changes in the absorbance spectrum of the PLP cofactor, have been instrumental in identifying key reaction intermediates, such as the resonance-stabilized quinonoid species that forms after Cα proton abstraction. acs.org These techniques allow for the real-time observation of the electronic changes occurring at the active site during catalysis.

| Kinetic Parameter | Value | Substrate/Condition |

| k₁ (Aldimine Formation) | 2 x 10⁴ M⁻¹ s⁻¹ | L-alanine nih.govacs.orgx-mol.com |

| k₁ (Aldimine Formation) | 125 M⁻¹ s⁻¹ | D-alanine nih.govacs.orgx-mol.com |

| Lag Phase | ~30 ms | Precedes quinonoid formation upon pimeloyl-CoA binding nih.govacs.orgx-mol.com |

| Kd (Dissociation Constant) | 9.8 mM | D-alanine acs.org |

| Kd (Dissociation Constant) | 4.5 mM | D-alanine in the presence of pimeloyl-CoA acs.org |

Downstream Metabolic Transformations of 8-Amino-7-oxononanoic Acid

Following its synthesis, this compound (also known as KAPA) serves as a substrate for the next enzyme in the biotin (B1667282) biosynthetic pathway. nih.govnih.gov

Role of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT; EC 2.6.1.62, 2.6.1.105, 2.6.1.121, 2.6.1.127)

7,8-Diaminopelargonic acid aminotransferase (DAPA AT) is a PLP-dependent enzyme that catalyzes the transamination of this compound to form 7,8-diaminopelargonic acid (DAPA). nih.govnih.govchemfaces.com This reaction is a crucial step in the pathway leading to biotin. nih.gov The amino group donor for this transformation is S-adenosyl-L-methionine (AdoMet). nih.govchemfaces.comgenome.jp The enzyme from Mycobacterium tuberculosis has been characterized as a homotetramer in solution. nih.govchemfaces.com Initial velocity studies indicate a ping-pong kinetic mechanism, which is characteristic of many aminotransferases. researchgate.net

Stereochemical Considerations and Racemization of this compound Enantiomers

The stereochemistry of this compound is of significant biological importance. The enzyme AONS stereospecifically produces the (S)-enantiomer, 8(S)-amino-7-oxononanoate. acs.orgebi.ac.uknih.gov However, this chiral molecule is unstable and undergoes rapid racemization to form a mixture of the (S) and (R) enantiomers, particularly at physiological pH. ebi.ac.uknih.govchemfaces.comcaymanchem.com Studies have shown that the half-life for racemization can be as short as 1 to 8 hours in the typical pH range of 7 to 9. nih.govchemfaces.com

This racemization has important implications for the downstream enzyme, DAPA AT. Research has demonstrated that DAPA AT from M. tuberculosis and E. coli is stereospecific, exclusively using the (S)-enantiomer of KAPA as its substrate. nih.govchemfaces.comcaymanchem.com Interestingly, the non-substrate (R)-enantiomer, (R)-KAPA, acts as an inhibitor of DAPA AT. nih.govchemfaces.com It binds to both the PLP and the pyridoxamine (B1203002) 5'-phosphate forms of the enzyme, with inhibition constants (Kᵢ) of 5.9 µM and 1.7 µM, respectively, for the M. tuberculosis enzyme. nih.govchemfaces.com This inhibition by the "wrong" enantiomer highlights the precise stereochemical control exerted by the enzymes of the biotin pathway.

| Enantiomer | Role in Biotin Pathway |

| 8(S)-Amino-7-oxononanoic acid | Produced by AONS; Substrate for DAPA AT. nih.govcaymanchem.com |

| 8(R)-Amino-7-oxononanoic acid | Formed by racemization of the (S)-enantiomer; Inhibitor of DAPA AT. nih.govchemfaces.com |

Divergent Biosynthetic Routes and Enzyme Variants in this compound Production

While the canonical biotin synthesis pathway is widespread, a significant diversion exists in certain prokaryotes, including various cyanobacteria and archaea. nih.govresearchgate.net This alternative route is characterized by the absence of the bioA gene, which encodes the enzyme 7,8-diaminononanoate (B1231595) synthase (DAPA synthase), and the presence of the bioU gene. nih.govnih.gov The BioU enzyme effectively replaces the function of BioA and also carries out the initial step of the subsequent enzyme in the canonical pathway, BioD (dethiobiotin synthase). nih.govproteopedia.org This discovery has reshaped the understanding of biotin biosynthesis, revealing a fascinating example of evolutionary divergence in a critical metabolic pathway.

The existence of the BioU-mediated pathway highlights a significant variation in the production of intermediates downstream of this compound. Organisms possessing the bioU gene have evolved a distinct strategy to synthesize dethiobiotin, the precursor to biotin. This divergence is not merely a substitution of one enzyme for another but involves a completely different catalytic mechanism, as will be explored in the following section.

The distribution of the bioU gene appears to be significant in certain ecological niches. For instance, its presence in cyanobacteria and halophilic archaea suggests an adaptation to specific environmental conditions or metabolic requirements in these organisms. nih.gov

Table 1: Comparison of Canonical and BioU-Mediated Pathways for this compound (AON) Conversion

| Feature | Canonical Pathway | BioU-Mediated Pathway |

| Key Enzyme | BioA (DAPA aminotransferase) | BioU ((S)-8-amino-7-oxononanoate synthase) |

| Gene Presence | bioA | bioU (in organisms lacking bioA) |

| Organisms | Widespread in bacteria, fungi, and plants. nih.gov | Found in certain cyanobacteria and archaea. nih.gov |

| Substrate for Key Enzyme | This compound (AON) | This compound (AON) |

| Amino Donor | S-adenosyl-L-methionine (SAM) | Internal Lysine residue of BioU. nih.gov |

| Product of Key Enzyme | 7,8-Diaminononanoic acid (DAPA) | DAN-carbamic acid. nih.govresearchgate.net |

| Enzyme Turnover | Catalytic (multiple turnovers) | Suicide (single turnover). nih.gov |

BioU Enzyme-Mediated Pathways and Their Catalytic Specificity

The BioU enzyme introduces a novel and intriguing mechanism into the biosynthesis of biotin precursors. Unlike the canonical BioA enzyme, which functions as a typical aminotransferase, BioU is a "suicide" enzyme that catalyzes a multi-step reaction in a single turnover. nih.govresearchgate.net This unique catalytic strategy underscores a significant departure from the established enzymatic logic of the biotin pathway.

The catalytic cycle of BioU, as elucidated by Sakaki et al. (2020), involves three distinct reactions:

Covalent Conjugate Formation: The process begins with the formation of a covalent bond between the substrate, this compound (AON), and the ε-amino group of a specific lysine residue (Lys124) within the BioU active site. This reaction is dependent on the presence of NAD(P)H. nih.gov

Carboxylation: The resulting BioU-DAN (7,8-diaminononanoate) conjugate undergoes carboxylation, leading to the formation of a BioU-DAN-carbamic acid intermediate. nih.gov

Product Release: Finally, the enzyme catalyzes the release of DAN-carbamic acid. This release is driven by NAD(P)⁺. nih.govresearchgate.net

A crucial aspect of BioU's catalytic specificity is its role as a "suicide" enzyme. The amino group from the Lys124 residue is incorporated into the product molecule, resulting in the inactivation of the BioU enzyme after a single catalytic cycle. nih.gov This single-turnover mechanism is unusual and suggests that the cellular demand for biotin in organisms utilizing this pathway may be low enough that it can be met by this seemingly inefficient process. proteopedia.org

The specificity of BioU is further highlighted by its substrate and cofactor requirements. The enzyme specifically acts on this compound and utilizes NAD(P)H for the initial reductive step. nih.gov Genetic complementation studies have confirmed the specific role of BioU, demonstrating that its expression can rescue a bioA deletion mutant in E. coli, but not a bioD deletion mutant. nih.govresearchgate.net This confirms that BioU performs the function of BioA and the first part of BioD's function, but not the final ATP-dependent cyclization to form the ureido ring of dethiobiotin. researchgate.net

The discovery of the BioU enzyme and its unique catalytic mechanism has opened new avenues for understanding the adaptability and evolutionary diversity of essential metabolic pathways.

Table 2: Key Research Findings on BioU Enzyme

| Research Finding | Description | Reference |

| Enzyme Class | Dehydrogenase | nih.gov |

| Catalytic Mechanism | Suicide enzyme, single turnover | nih.govresearchgate.net |

| Key Active Site Residue | Lys124 (acts as amino donor) | nih.govresearchgate.net |

| Cofactor Requirement | NAD(P)H / NAD(P)⁺ | nih.govproteopedia.org |

| Substrate | This compound (AON) | nih.gov |

| Product | DAN-carbamic acid | nih.govresearchgate.net |

| Function | Replaces BioA and the first half-reaction of BioD | nih.govproteopedia.org |

| Organism of Discovery | Synechocystis sp. PCC 6803 (cyanobacterium) | nih.gov |

Biological Distribution and Physiological Roles of 8 Amino 7 Oxononanoic Acid

Occurrence and Function in Microbial Systems

8-Amino-7-oxononanoic acid is primarily found in microorganisms such as bacteria, archaea, fungi, and plants, which are capable of synthesizing biotin (B1667282) de novo. nih.govsmolecule.com Animals, including humans, cannot produce biotin and must obtain it from their diet, making the biotin synthesis pathway, and thus this compound, a key area of study for developing antimicrobial agents. nih.gov

In microbial systems, the synthesis of this compound is the first committed step in the biotin biosynthesis pathway. ebi.ac.uknih.gov This reaction is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF. nih.govuniprot.org AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine and a pimeloyl-thioester. ebi.ac.uknih.govwikipedia.org While pimeloyl-CoA has been traditionally considered the substrate, recent evidence suggests that pimeloyl-ACP (acyl carrier protein) is the physiological substrate in some bacteria like Escherichia coli. nih.govuniprot.orgasm.org The product of this reaction is 8(S)-amino-7-oxononanoate, which is the biologically active stereoisomer. caymanchem.comebi.ac.uk

The enzyme AONS is a homodimer and its mechanism has been extensively studied. nih.govasm.org The reaction involves the formation of an external aldimine with L-alanine, followed by decarboxylation to create a quinonoid intermediate. ebi.ac.uknih.gov The binding of the pimeloyl-thioester then triggers a conformational change in the enzyme, leading to the formation of this compound. nih.gov The enzyme is competitively inhibited by D-alanine. uniprot.org

Interestingly, some microorganisms have evolved alternative pathways for biotin synthesis. For instance, a "suicide" enzyme named BioU in Moorea producens can synthesize (S)-8-amino-7-oxononanoate from a different precursor, highlighting the metabolic diversity within microbial systems. uniprot.org

| Enzyme | Function | Substrates | Products | Organism Example |

| 8-amino-7-oxononanoate synthase (BioF) | Catalyzes the first committed step in biotin biosynthesis. nih.govebi.ac.uk | Pimeloyl-[acyl-carrier protein] and L-alanine. uniprot.org | 8-amino-7-oxononanoate, [acyl-carrier protein], and CO2. uniprot.org | Escherichia coli. uniprot.org |

| (S)-8-amino-7-oxononanoate synthase (BioU) | Participates in an alternative biotin synthesis pathway. uniprot.org | (7R,8S)-8-amino-7-(carboxyamino)nonanoate. uniprot.org | (S)-8-amino-7-oxononanoate (DAN-carbamic acid). uniprot.org | Moorea producens 3L. uniprot.org |

Contribution to Biotin Metabolism Across Prokaryotic and Eukaryotic Domains

Biotin, also known as vitamin B7, is a vital cofactor for carboxylase enzymes, which are essential for key metabolic processes such as fatty acid synthesis, amino acid degradation, and gluconeogenesis. nih.govebi.ac.uk The synthesis of biotin is restricted to prokaryotes, plants, and some fungi. nih.gov Eukaryotic organisms, including animals, lack the necessary enzymes for biotin synthesis and therefore must acquire it from external sources. nih.gov

The biotin synthesis pathway begins with the formation of this compound. nih.gov In the subsequent step, this compound is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA. umaryland.edunih.gov This enzyme catalyzes the transamination of this compound using S-adenosyl-L-methionine (AdoMet) as the amino donor. umaryland.edunih.gov

While the fundamental steps of biotin synthesis are conserved, there are differences in the initial stages of the pathway between various organisms. For example, the synthesis of the pimeloyl moiety, a precursor to this compound, differs between E. coli and Bacillus subtilis. nih.govnih.gov In E. coli, a modified fatty acid synthesis pathway produces the pimeloyl group attached to an acyl carrier protein (ACP). nih.gov In contrast, B. subtilis utilizes a different fatty acid synthesis pathway and requires a pimeloyl-CoA synthetase. nih.gov

The inability of eukaryotes to synthesize biotin makes the enzymes of this pathway, including 8-amino-7-oxononanoate synthase, attractive targets for the development of antimicrobial drugs. nih.gov

Identification as a Biochemical Biomarker in Natural Systems

Recent research has highlighted the potential of this compound as a biochemical biomarker in various contexts. A biomarker is a measurable indicator of a biological state or condition.

In a study on the geographic traceability of the medicinal plant Erigeron breviscapus, this compound was identified as one of two key biomarkers that could distinguish between plants grown in different regions. semanticscholar.org This finding suggests that the compound's concentration in the plant may be influenced by environmental factors specific to its geographic origin. semanticscholar.org

Furthermore, in a metabolomics study investigating the effects of parenteral vitamin B12 treatment, this compound was among the metabolites that showed altered levels in response to the treatment. nih.gov This indicates a potential link between vitamin B12 status and biotin metabolism, where this compound could serve as a functional biomarker.

The compound has also been identified in human urine, suggesting it may be a product of gut microbiota metabolism and could potentially serve as a biomarker for gut health or specific microbial activities. chemfont.ca Additionally, a novel amino acid structurally related to this compound, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, was isolated from Streptomyces diastaticus and found to be an inhibitor of leukotriene-A4 hydrolase, an enzyme involved in inflammation. acs.org This discovery points to the potential of related compounds as therapeutic agents.

| Biomarker Application | Organism/System | Significance |

| Geographic Origin Traceability | Erigeron breviscapus | Differentiates plants from various geographic locations. semanticscholar.org |

| Functional Biomarker of Vitamin B12 Status | Human Plasma | Levels are altered in response to vitamin B12 treatment. nih.gov |

| Gut Microbiota Activity | Human Urine | Potential indicator of gut microbial metabolism. chemfont.ca |

| Potential Therapeutic Lead | Streptomyces diastaticus | A related compound inhibits an inflammatory enzyme. acs.org |

Chemical Synthesis and Structural Modification of 8 Amino 7 Oxononanoic Acid

Chemoenzymatic and Organic Synthetic Approaches for 8-Amino-7-oxononanoic Acid Production

This compound (AONA), a key intermediate in the biosynthesis of biotin (B1667282), can be produced through both chemoenzymatic and purely organic synthetic methods. wikipedia.org The choice of method often depends on factors such as desired stereospecificity, scale, and available resources.

The primary chemoenzymatic route relies on the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. ebi.ac.uknih.gov AONS catalyzes the decarboxylative Claisen-like condensation of L-alanine and an activated pimelate (B1236862) substrate, typically pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP), to form 8(S)-amino-7-oxononanoate. nih.govacs.orgacs.org This biocatalytic approach is highly stereospecific, yielding the (S)-enantiomer, which is the biologically relevant form. nih.govnih.gov The reaction mechanism is similar to other α-oxoamine synthases and involves the formation of an L-alanine-PLP aldimine, followed by condensation with the pimeloyl thioester and subsequent decarboxylation. ebi.ac.ukacs.org Researchers have successfully used recombinant Escherichia coli strains overexpressing the AONS gene (bioF) to produce AONA from precursors. drugbank.com

Purely organic synthetic approaches offer an alternative for producing AONA, including its racemic and enantiopure forms. One of the first successful enantioselective syntheses of both (R)- and (S)-AONA was reported by Lucet et al. nih.govcaymanchem.com A general organic strategy may involve the use of protecting groups for the amino and carboxyl functionalities. For instance, a synthesis described in the literature involves protecting the amino group of an AONA precursor with a tert-butoxycarbonyl (Boc) group. nih.gov The synthesis can start from a suitable pimelic acid derivative, followed by steps to introduce the amino and keto groups at the correct positions, and finally, deprotection to yield the target molecule. For example, a Boc-protected AONA can be treated with hydrochloric acid in dioxane to remove the Boc group and yield the hydrochloride salt of AONA. nih.gov While often involving multiple steps, organic synthesis provides the flexibility to create various analogs not accessible through enzymatic routes.

| Synthesis Method | Key Reagents/Enzymes | Primary Substrates | Key Characteristics | Reference(s) |

| Chemoenzymatic | 8-Amino-7-oxononanoate synthase (AONS), Pyridoxal 5'-phosphate (PLP) | L-alanine, Pimeloyl-CoA or Pimeloyl-ACP | Highly stereospecific, produces 8(S)-AONA, mimics the natural biosynthetic pathway. | ebi.ac.uknih.govacs.org |

| Organic Synthesis | Protecting group reagents (e.g., Boc-anhydride), deprotection reagents (e.g., HCl), various coupling and functional group manipulation reagents. | Pimelic acid derivatives, protected amino acids. | Allows for the synthesis of both enantiomers and racemic mixtures, enables the creation of structurally diverse analogs. | nih.govcaymanchem.comnih.gov |

Derivatization and Analog Synthesis of this compound

The derivatization and synthesis of AONA analogs are crucial for studying the enzymes involved in the biotin biosynthetic pathway and for developing potential inhibitors. These modifications can target the carboxylic acid, the amino group, the keto group, or the carbon backbone of the molecule.

The amino group is a common site for derivatization. For instance, it can be protected with a tert-butoxycarbonyl (Boc) group to create (S)-8-[(tert-Butoxycarbonyl)amino]-7-oxononanoic acid, a useful intermediate in multi-step syntheses. nih.gov Another analytical derivatization involves reacting the amine function with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine, which allows for the measurement of enantiomeric excess via HPLC. nih.govchemfaces.com

Synthesis of analogs with modified backbones has been a key strategy for probing enzyme-substrate interactions. An important achiral analog is desmethyl-KAPA, or 8-amino-7-oxooctanoic acid, which has a shorter carbon chain. nih.govchemfaces.com This compound has been shown to be a potent inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), the enzyme that utilizes AONA as its substrate. nih.govresearchgate.net Fluorinated analogs of AONA have also been synthesized and show bacteriostatic activity, demonstrating the potential of such derivatives as antimetabolites.

The keto group at C7 and the amino group at C8 are critical for biological activity, and analogs modifying these positions serve as important research tools. For example, trifluoroalanine (B10777074) has been used as a suicide inhibitor for AONS, where it forms a covalent adduct with the enzyme after a series of reactions including decarboxylation and defluorination. rsc.orgresearchgate.net This highlights how modifying the amino acid substrate can lead to potent enzyme inactivation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Assays

Structure-activity relationship (SAR) studies on AONA and its derivatives have provided significant insights into the binding and catalytic mechanisms of enzymes in the biotin pathway, particularly AONS and DAPA AT.

For the AONS enzyme, kinetic and crystallographic studies have revealed strict substrate requirements. The enzyme shows high specificity for L-alanine; the formation of an external aldimine with D-alanine is significantly slower and it is not a substrate. nih.govacs.org The binding of the pimeloyl-CoA substrate induces a conformational change in the enzyme that is necessary for the catalytic cycle to proceed. nih.gov

For DAPA AT, the enzyme that converts AONA to 7,8-diaminopelargonic acid, SAR studies have identified key features for substrate recognition and inhibition. The natural substrate is (S)-AONA. nih.govcaymanchem.com Interestingly, its enantiomer, (R)-AONA, is not a substrate but acts as an inhibitor of the Mycobacterium tuberculosis DAPA AT. nih.govchemfaces.com This indicates a specific stereochemical requirement in the active site for catalysis but a broader tolerance for binding.

| Compound/Derivative | Target Enzyme | Biochemical Activity/Observation | Inhibition Constant (Ki) | Reference(s) |

| (S)-8-Amino-7-oxononanoic acid | DAPA AT | Natural substrate | - | nih.govchemfaces.com |

| (R)-8-Amino-7-oxononanoic acid | DAPA AT | Competitive inhibitor | Ki1 (PLP form) = 5.9 µM; Ki2 (PMP form) = 1.7 µM | nih.govchemfaces.com |

| 8-Amino-7-oxooctanoic acid (desmethyl-KAPA) | DAPA AT | Competitive inhibitor | Ki1 (PLP form) = 4.2 µM; Ki2 (PMP form) = 0.9 µM | nih.govchemfaces.com |

| Trifluoroalanine | AONS | Suicide inhibitor | - | rsc.orgresearchgate.net |

| D-Alanine | AONS | Not a substrate; very slow aldimine formation | - | nih.govacs.org |

Advanced Analytical Methodologies for 8 Amino 7 Oxononanoic Acid Characterization

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

The stereochemistry of 8-Amino-7-oxononanoic acid (also known as KAPA) is crucial, as the biological activity is often enantiomer-specific. nih.govresearchgate.net For instance, 7,8-diaminopelargonic acid aminotransferase (DAPA AT), an enzyme found in organisms like Mycobacterium tuberculosis, exclusively utilizes the (S)-enantiomer of KAPA as its substrate. nih.govresearchgate.net Conversely, the (R)-enantiomer acts as an inhibitor of this enzyme. nih.govresearchgate.net This highlights the necessity for analytical methods that can accurately determine the enantiomeric excess (e.e.).

A significant challenge in the analysis of KAPA is its tendency to racemize. Studies have shown that KAPA racemizes rapidly, with half-lives ranging from one to eight hours, not only in strongly acidic conditions (4 M HCl) but also within the common physiological pH range of 7 to 9. chemfaces.comnih.govresearchgate.net This instability necessitates careful sample handling and the use of robust analytical methods.

To address this, a specific high-pressure liquid chromatography (HPLC) method has been designed for measuring the enantiomeric excess of KAPA. chemfaces.comnih.gov This method involves a pre-column derivatization of the amine group with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by separation on a chromatographic column. chemfaces.comnih.govresearchgate.net This approach allows for the successful separation and quantification of the two enantiomers. Chiral chromatography, often employing chiral stationary phases (CSPs) like those based on cyclodextrins or macrocyclic antibiotics, is a fundamental technique for separating enantiomers of amino acids and related compounds. sigmaaldrich.comsigmaaldrich.com

Table 1: HPLC Method for Enantiomeric Analysis of this compound

| Parameter | Description | Source |

| Technique | High-Pressure Liquid Chromatography (HPLC) | chemfaces.comnih.gov |

| Derivatization | Amine function derivatized with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine. | chemfaces.comnih.govresearchgate.net |

| Purpose | To measure the enantiomeric excess of KAPA. | chemfaces.comnih.gov |

| Key Finding | KAPA undergoes rapid racemization at physiological pH (7-9), which was a critical consideration in previous studies. | nih.govresearchgate.net |

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC), is a powerful tool for the identification and profiling of metabolites, including this compound, in complex biological samples. mdpi.comnih.gov This technique offers high mass accuracy and resolution, enabling the confident identification of compounds based on their exact mass and fragmentation patterns.

In one study, Ultra-Performance Liquid Chromatography (UPLC) coupled to a Q Exactive High-Resolution Mass Spectrometry system was used to identify this compound in plant extracts. mdpi.com The compound was identified by its protonated molecule [M+H]⁺ at an m/z of 188.12839, which corresponds to the molecular formula C₉H₁₇NO₃. mdpi.com Further confirmation was achieved through the analysis of its characteristic product ions at m/z 142.12280 and 74.0608 in tandem mass spectrometry (MS/MS) experiments. mdpi.com

Similarly, HRMS has been employed in metabolomics studies of various organisms and tissues. For example, this compound was identified in metabolomic profiling of the wood-forming tissue of Populus tremula using LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). researchgate.net It has also been detected in studies on extremophilic Archaea and in the exhaled breath of children with cystic fibrosis, showcasing the broad applicability of HRMS in diverse research fields. nih.govnih.govfrontiersin.org

Table 2: High-Resolution Mass Spectrometry Parameters for this compound Identification

| Parameter | Value/Description | Source |

| Instrumentation | UPLC-Q Exactive High-Resolution Mass Spectrometry System | mdpi.com |

| Ionization Mode | Positive | mdpi.com |

| Precursor Ion (m/z) | 188.12839 [M+H]⁺ | mdpi.com |

| Molecular Formula | C₉H₁₇NO₃ | mdpi.com |

| Chromatography Column | HSS T3 C18 (2.1 × 100 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | Solvent A: 0.1% formic acid in water; Solvent B: acetonitrile | mdpi.com |

| Characteristic Product Ions (m/z) | 142.12280 ([M−COOH−H]⁺), 74.0608 ([M−COOH−C₄H₈−H]⁺) | mdpi.com |

Integration of Chemometric Analysis in this compound Research

Chemometrics, which involves the use of mathematical and statistical methods, is increasingly integrated with analytical data, particularly from HRMS, to extract meaningful information from complex datasets. nih.govresearcher.life In the context of this compound research, chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) have been instrumental. mdpi.comnih.gov

A notable application is in the traceability of geographic origins for agricultural products. nih.govresearcher.lifedntb.gov.ua In a study on Erigeron breviscapus, HRMS-based metabolomics was combined with chemometric analysis to differentiate samples from various geographical regions. mdpi.comnih.gov The data from the mass spectrometer was processed using PCA and PLS-DA, which revealed that this compound was one of two key biomarkers whose relative content was significantly higher in samples from a specific region (Honghe Dengzhanhua). mdpi.com This demonstrates the power of integrating advanced analytical chemistry with statistical analysis to identify markers for geographical traceability. mdpi.comnih.govresearcher.life

Similarly, PCA has been applied to metabolite profiling data from wood-forming tissues, where this compound was identified as one of many metabolites contributing to the chemical differences between tissue zones. researchgate.net The scores plot from the PCA model effectively showed the separation of different samples based on their metabolic profiles. researchgate.net This integration allows researchers to discern patterns and identify key compounds like this compound that are responsible for observed biological or geographical differences.

Investigative Applications and Future Research Frontiers for 8 Amino 7 Oxononanoic Acid

Therapeutic Target Identification in Antimicrobial and Herbicidal Development

The biosynthetic pathway for biotin (B1667282) is essential for bacteria, plants, and fungi, but not for animals, who must obtain it from their diet. nih.govebi.ac.uk This distinction makes the enzymes involved in biotin synthesis, including those responsible for the production and conversion of 8-amino-7-oxononanoic acid, attractive targets for the development of novel antimicrobial and herbicidal agents. nih.govebi.ac.uknih.gov Inhibiting this pathway can be detrimental to the growth of pathogenic microorganisms and unwanted plants while having no toxic effect on mammals. ebi.ac.uk

Key enzymes in the biotin pathway that are targeted for inhibition include:

8-Amino-7-oxononanoate (B1240340) synthase (AONS or BioF): This enzyme catalyzes the first committed step in the assembly of the biotin rings, the condensation of L-alanine and a pimeloyl thioester to form this compound. nih.govebi.ac.uknih.gov Its inhibition has been explored for developing herbicides. For instance, triazolyl phenyl disulfide derivatives have been shown to completely inhibit AONS activity in vitro. researchgate.net

7,8-Diaminopelargonic acid aminotransferase (DAPA AT or BioA): This enzyme converts this compound to 7,8-diaminopelargonic acid (DAPA). nih.govnih.gov It is considered a potential drug target, particularly in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govresearchgate.net Studies have shown that analogues of this compound, such as its (R)-enantiomer and the achiral analogue 8-amino-7-oxooctanoic acid, can act as potent inhibitors of this enzyme. nih.govresearchgate.net

| Enzyme Target | Organism of Interest | Potential Application | Inhibitors/Analogues Studied |

| 8-Amino-7-oxononanoate synthase (AONS) | Arabidopsis thaliana | Herbicide | Triazolyl phenyl disulfide derivatives researchgate.net |

| 7,8-Diaminopelargonic acid aminotransferase (DAPA AT) | Mycobacterium tuberculosis | Antimicrobial (Antitubercular) | (R)-KAPA, 8-amino-7-oxooctanoic acid, Amiclenomycin nih.govnih.govasm.org |

This table provides examples of enzymes in the biotin biosynthesis pathway involving this compound that are being investigated as therapeutic targets.

Elucidation of Novel Metabolic Pathways Involving this compound

Research continues to uncover the diversity and complexity of metabolic pathways involving this compound and its precursors. While the later stages of biotin synthesis are highly conserved, the initial steps, particularly the synthesis of the pimelate (B1236862) moiety, can differ significantly between organisms. nih.govnih.gov

For example, Escherichia coli utilizes the BioC-BioH pathway to produce the pimelate precursor, whereas Bacillus subtilis uses a different pathway involving the BioI and BioW enzymes. nih.govnih.gov In B. subtilis, the BioW enzyme is a pimeloyl-CoA synthetase that converts free pimelic acid to pimeloyl-CoA, which is then used by BioF to produce this compound. nih.govresearchgate.net In contrast, evidence suggests that the E. coli BioF enzyme may use pimeloyl-ACP (acyl carrier protein) as its substrate. nih.gov

Beyond its established role in biotin synthesis, recent metabolomics studies have suggested a potential new role for this compound. One study identified it as a precursor in the biosynthesis of ubiquinone (coenzyme Q), a vital component of the electron transport chain. researchgate.net This finding opens up new avenues of research into the metabolic significance of this compound and its potential connections to other fundamental cellular processes. researchgate.net

Biotechnological Strategies for Enhanced Biotin Production and Pathway Engineering

Biotin is a high-value compound used extensively in the pharmaceutical, food, and feed industries. nih.gov While commercial production currently relies on chemical synthesis, there is significant interest in developing microbial cell factories for more sustainable and environmentally friendly biotin production. nih.govuc.clnih.gov this compound is a key checkpoint in these engineered pathways.

Metabolic engineering strategies to boost biotin output in microorganisms like E. coli, Pseudomonas mutabilis, and Saccharomyces cerevisiae are a major focus of research. uc.clnih.govasm.org These strategies often involve a multi-level approach:

Overexpression of key enzymes: Increasing the expression of genes encoding rate-limiting enzymes in the biotin biosynthesis pathway, such as those in the bio operon, can significantly enhance production. uc.clnih.gov

Deregulation of biosynthesis: Deleting negative regulators of the biotin pathway, such as the BirA protein in some bacteria, can lead to the overproduction of biotin. uc.cl

Enhancing precursor and cofactor supply: Increasing the availability of essential precursors like pimelic acid and cofactors like S-adenosyl-L-methionine (SAM) is crucial for maximizing biotin yield. uc.clnih.gov For instance, introducing the bioW gene from B. subtilis (encoding pimeloyl-CoA synthetase) into E. coli has been shown to improve the supply of the pimeloyl-CoA precursor. nih.gov

Through a combination of these metabolic engineering strategies and process optimization, researchers have achieved significant increases in biotin titers. For example, an engineered strain of P. mutabilis reached a biotin concentration of 271.88 mg/L in a fed-batch fermenter. uc.cl Similarly, engineered E. coli has produced up to 208.7 mg/L of biotin. nih.gov

| Microorganism | Engineering Strategy | Reported Biotin Titer |

| Pseudomonas mutabilis | Multi-level metabolic engineering (overexpression, deregulation, enhanced precursor/cofactor supply) | 271.88 mg/L uc.cl |

| Escherichia coli | Introduction of heterologous biotin operon, enhanced pimeloyl-CoA and SAM supply | 208.7 mg/L nih.gov |

| Saccharomyces cerevisiae | Overexpression of BIO1 ortholog from Cyberlindnera fabianii | Enabled fast growth in biotin-free medium asm.org |

This table summarizes recent research findings on the biotechnological production of biotin through metabolic engineering of pathways involving this compound.

Systems Biology Approaches to Understanding Biotin Pathway Regulation and Metabolite Flux

Systems biology provides a holistic view of the complex regulatory networks that control metabolic pathways. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a deeper understanding of how the biotin biosynthesis pathway is regulated and how metabolite flux, including the flow through this compound, is controlled. researchgate.net

In E. coli, the regulation of the bio operon is a well-studied example. The bifunctional protein BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon. nih.govasm.org This dual function allows the cell to tightly control biotin synthesis in response to its availability.

In other organisms, the regulatory mechanisms can be different. For example, in mycobacteria, a genetic screen identified pyruvate (B1213749) carboxylase (Pyc), a biotin-dependent enzyme of central metabolism, as being essential for the transcriptional induction of biotin biosynthesis genes under low-biotin conditions. nih.gov This suggests that mycobacteria sense biotin levels through a metabolic signal generated by the function of a key biotinylated enzyme. nih.gov

By applying systems biology approaches, scientists can identify bottlenecks in engineered pathways, uncover novel regulatory mechanisms, and develop more sophisticated strategies for optimizing biotin production. asm.org These approaches are critical for moving from simple gene-by-gene modifications to the rational design of entire metabolic networks for desired outcomes.

Q & A

Q. How should researchers address conflicting reports on the enzymatic kinetics of BioA with this compound?

- Methodological Answer : Standardize assay conditions (pH 7.5, 37°C, 0.1 mM PLP) and validate substrate concentrations via Michaelis-Menten curves. Discrepancies in Kₘ values may arise from varying SAM purity or enzyme isoforms—cross-reference with structural data (e.g., active-site mutations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.